molecular formula C17H20N6O3 B11512540 N-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl]-N'-(4-methoxyphenyl)imidoformamide

N-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl]-N'-(4-methoxyphenyl)imidoformamide

Cat. No.: B11512540
M. Wt: 356.4 g/mol
InChI Key: NDWQXXBTMKZAQM-UHFFFAOYSA-N
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Description

N-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl]-N’-(4-methoxyphenyl)imidoformamide is a mouthful, but let’s break it down. This compound belongs to the class of imidoformamides and features a purine core. Its chemical formula is C18H18N6O3 , and its CAS number is 497245-42-8 .

Preparation Methods

Synthetic Routes:: The synthetic route to this compound involves the condensation of two key components: a purine derivative and a substituted benzaldehyde. The reaction typically proceeds under mild conditions, forming the imidoformamide linkage. Specific reaction conditions and reagents may vary, but the overall process aims to achieve the desired structure.

Industrial Production:: While industrial-scale production methods are not widely documented, researchers and pharmaceutical companies may synthesize this compound for targeted applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction reactions can modify the imidoformamide group or other functional moieties.

    Substitution: Substitution reactions may occur at the purine ring or the phenyl group.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles (e.g., amines, halides) and appropriate solvents.

Major Products:: The specific products depend on the reaction conditions and the substituents present. Isolation and characterization of intermediates and final products are essential for understanding the compound’s reactivity.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

    Catalysis: The compound may serve as a ligand in catalytic reactions.

Biology and Medicine::

    Antiviral Properties: Investigations into its antiviral activity against specific viruses.

    Enzyme Inhibition: Possible inhibition of enzymes related to disease pathways.

Industry::

    Materials Science:

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways fully.

Comparison with Similar Compounds

While N-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl]-N’-(4-methoxyphenyl)imidoformamide is relatively unique, similar compounds include:

    2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl nicotinate: .

    2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl derivatives: with various substituents .

Properties

Molecular Formula

C17H20N6O3

Molecular Weight

356.4 g/mol

IUPAC Name

N'-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl]-N-(4-methoxyphenyl)methanimidamide

InChI

InChI=1S/C17H20N6O3/c1-21-15-14(16(24)22(2)17(21)25)23(11-20-15)9-8-18-10-19-12-4-6-13(26-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,18,19)

InChI Key

NDWQXXBTMKZAQM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN=CNC3=CC=C(C=C3)OC

Origin of Product

United States

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